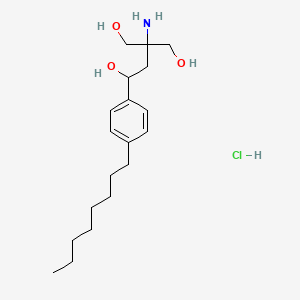

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride

Description

Propriétés

Formule moléculaire |

C19H34ClNO3 |

|---|---|

Poids moléculaire |

359.9 g/mol |

Nom IUPAC |

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride |

InChI |

InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H |

Clé InChI |

BVEROLVYZKXBKL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl |

Origine du produit |

United States |

Activité Biologique

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol; hydrochloride is a synthetic organic compound characterized by its complex structure, which includes an amino group, a hydroxymethyl group, and a phenyl group with an octyl side chain. This unique combination of functional groups suggests potential biological activity that merits detailed exploration.

- IUPAC Name: 3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol

- Molecular Formula: C19H33NO3

- Molecular Weight: 323.47 g/mol

- Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

The biological activity of this compound is likely influenced by its ability to interact with various biological targets due to its functional groups. The amino group may facilitate interactions with receptors or enzymes, while the hydroxymethyl group can participate in hydrogen bonding or act as a reactive site for further modifications. The octylphenyl moiety enhances hydrophobic interactions, potentially affecting membrane permeability and binding affinity.

Biological Activity

Research indicates that compounds similar to 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol exhibit a range of biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Antioxidant Activity: Compounds with similar structures have been reported to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells.

- Enzyme Inhibition: The presence of the amino group may allow this compound to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydroxymethylated compounds. Results indicated that derivatives with octyl substituents exhibited enhanced antibacterial activity against Gram-positive bacteria due to increased lipophilicity and membrane penetration capabilities.

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition properties. Compounds structurally related to 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol were tested against key metabolic enzymes. The findings suggested significant inhibition rates, indicating potential use as therapeutic agents in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol | Lacks octyl group | Moderate antimicrobial activity |

| 3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol | Contains methyl instead of octyl | Lower enzyme inhibition compared to octyl derivative |

The unique hydrophobic characteristics imparted by the octyl group in 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol enhance its solubility in lipid environments and improve its interaction with biological membranes compared to similar compounds lacking this feature .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol hydrochloride

- CAS Registry Number : 162361-49-1 (free base)

- Molecular Formula: C₁₉H₃₃NO₃·HCl (hydrochloride salt; free base: C₁₉H₃₃NO₃)

- Molecular Weight : 323.47 g/mol (free base); 359.93 g/mol (hydrochloride)

- Physical Properties (free base):

Structural Features: The compound features a butane-1,4-diol backbone with a 4-octylphenyl group at position 1 and amino/hydroxymethyl substituents at position 2. The hydrochloride salt enhances solubility in polar solvents.

Comparison with Structurally Related Compounds

Fingolimod (FTY720) and Derivatives

Fingolimod hydrochloride, a sphingosine-1-phosphate receptor modulator, shares structural similarities with the target compound. Key analogs and impurities include:

Key Observations :

Functional Group Impact :

- The hydroxymethyl and amino groups in the target compound may enhance hydrogen bonding compared to acetylated derivatives like O-Acetyl Fingolimod, affecting solubility and target engagement .

Méthodes De Préparation

Preparation Methods of 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol; Hydrochloride

Reduction of Nitro Precursors

One of the most documented methods involves the catalytic hydrogenation of nitro-substituted intermediates to yield the amino diol target compound. For example, the reduction of 3-(hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere in methanol solvent is a key step. The process is often conducted in an autoclave under mild hydrogen pressure (<1 bar) at room temperature or elevated temperatures (up to 100°C) for several hours. The reaction mixture is subsequently filtered and evaporated to obtain the target amino diol hydrochloride salt after acidification with hydrogen chloride in 2-propanol.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 3-(hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol | Nitro intermediate |

| Catalyst | Pd/C (10%) | Catalytic hydrogenation |

| Solvent | Methanol | Reaction medium |

| Atmosphere | Hydrogen (<1 bar to 35 bar) | Reduction environment |

| Temperature | Room temp to 100°C | Reaction temperature |

| Time | 2 hours | Complete reduction |

| Workup | Filtration, evaporation, acidification | Target amino diol hydrochloride salt |

Nucleophilic Substitution and Alkylation Pathways

A crucial synthetic approach involves the nucleophilic substitution of halide or mesylate intermediates with diethyl acetamidomalonate in the presence of cesium carbonate, followed by microwave-assisted Suzuki coupling or O-alkylation reactions to install the 4-octylphenyl moiety. The resulting N-acetylated diester intermediates are then reduced using sodium borohydride/calcium chloride or lithium aluminum hydride to yield N-acetylated diol intermediates. These intermediates undergo hydrolysis with lithium hydroxide to afford the free amino diol compound.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | Diethyl acetamidomalonate, Cs2CO3, microwave | Formation of N-acetylated diester |

| 2 | Suzuki coupling (if applicable) | Boronic acid, Pd catalyst, SPhos ligand, K2CO3, microwave | Installation of aromatic substituent |

| 3 | Reduction | NaBH4 + CaCl2 or LiAlH4 | Reduction of diester to diol |

| 4 | Hydrolysis | LiOH (aqueous) | Removal of acetyl protecting group |

Detailed General Procedures from Literature

Diethyl Acetamidomalonate Alkylation (General Procedure A)

- React diethyl acetamidomalonate with halide or mesylate intermediate in the presence of cesium carbonate.

- Microwave irradiation at 130°C for 1 hour.

- Purification by silica gel chromatography.

Suzuki Coupling (General Procedure B)

- Use boronic acid, Pd2(dba)3 catalyst, and SPhos ligand in toluene/water solvent.

- Potassium carbonate as base.

- Microwave irradiation at 110°C for 1.5–8 hours.

- Purification by silica gel chromatography.

O-Alkylation of Diethyl 2-Acetamido-2-(4-hydroxyphenethyl)malonate (General Procedure C)

Reduction and Hydrolysis to Final Product

The final steps typically involve:

- Reduction of diester intermediates to diols using sodium borohydride/calcium chloride or lithium aluminum hydride.

- Hydrolysis of N-acetyl groups using aqueous lithium hydroxide.

- Isolation of the free amino diol, which can be converted to its hydrochloride salt by treatment with hydrogen chloride in 2-propanol.

Summary Table of Key Preparation Methods

Research Discoveries and Notes

- Microwave-assisted reactions significantly reduce reaction times and improve yields in nucleophilic substitution and Suzuki coupling steps.

- The reduction of nitro intermediates under mild hydrogen pressure using Pd/C is efficient and scalable, providing high purity amino diol products suitable for pharmaceutical applications.

- The use of cesium carbonate as a base in substitution reactions enhances nucleophilicity and reaction efficiency.

- The hydrolysis step is critical for deprotection and obtaining the free amino diol, which is subsequently converted into its hydrochloride salt to improve stability and solubility.

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride to improve yield and purity?

- Methodological Answer : Employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a central composite design can identify optimal conditions for the nucleophilic substitution step involving the hydroxymethyl and octylphenyl groups. Solvent selection (e.g., DMF for polar aprotic environments) and catalyst screening (e.g., palladium for cross-coupling) are critical . Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol-water mixtures can enhance purity. Monitor intermediates using TLC and NMR to confirm structural integrity .

Q. What characterization techniques are essential for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to resolve chiral centers and confirm substitution patterns (e.g., hydroxymethyl at C3, octylphenyl at C1). DEPT-135 can distinguish methylene groups .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) and molecular ion peaks .

- X-ray Crystallography : For absolute stereochemistry determination, grow single crystals in methanol at 4°C .

Q. How can researchers address solubility challenges in aqueous buffers for biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (up to 10 mM stock) and dilute into PBS (pH 7.4) with sonication. If precipitation occurs, use co-solvents (e.g., 5% Tween-80) or cyclodextrin inclusion complexes .

- pH Adjustment : The hydrochloride salt improves solubility in neutral buffers; confirm via dynamic light scattering (DLS) for aggregate formation .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the compound’s binding to enzymes (e.g., kinases or oxidoreductases). Parameterize the octylphenyl group with GAFF2 force fields .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities. Compare with structurally similar β-amino acid derivatives (e.g., 4-chlorophenyl analogs) to validate docking poses .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .

- Control Compounds : Include known agonists/antagonists (e.g., β-homophenylalanine derivatives) to calibrate assay sensitivity .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the octylphenyl chain length (C8 vs. C12) to balance lipophilicity and CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to reduce metabolic cleavage .

- Pro-drug Design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protections to improve bioavailability .

Q. How to investigate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS and assign structures using high-resolution MS/MS .

- Long-term Stability : Store lyophilized powder at -20°C in argon-filled vials; reconstitute in deuterated solvents for periodic NMR stability checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.